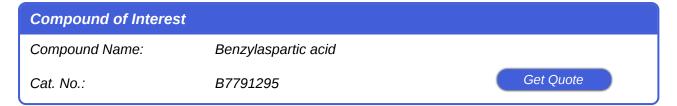


Spectroscopic Profile of Benzylaspartic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-benzyl-DL-aspartic acid (CAS 5555-22-6), a derivative of the non-essential amino acid, aspartic acid. This document is intended to serve as a core reference for researchers and professionals involved in drug development and other scientific endeavors where the characterization of this compound is essential.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for N-benzyl-DL-aspartic acid, providing a quantitative basis for its identification and characterization.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data



Nucleus	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
¹ H	7.25-7.40	m	-	5H, Aromatic (C ₆ H ₅)
¹ H	4.05	t	6.0	1H, CH-N
¹ H	3.90	S	-	2H, CH2-Ph
¹ H	2.80-3.00	m	-	2H, CH2-COOH
13C	175.0	-	-	2 x COOH
13 C	138.0	-	-	1C, Aromatic (Quaternary)
13 C	128.5	-	-	2C, Aromatic (CH)
13 C	128.0	-	-	2C, Aromatic (CH)
13 C	127.5	-	-	1C, Aromatic (CH)
13C	58.0	-	-	1C, CH-N
13 C	50.0	-	-	1C, CH2-Ph
13C	36.0	-	-	1C, CH2-COOH

Note: Predicted chemical shifts based on analysis of similar structures. Actual experimental values may vary slightly.

Table 2: Infrared (IR) Spectroscopy Data



Wavenumber (cm ⁻¹)	Intensity	Assignment	
3300-2500	Broad	O-H stretch (Carboxylic acid)	
3030	Medium	C-H stretch (Aromatic)	
2950-2850	Medium	C-H stretch (Aliphatic)	
1710	Strong	C=O stretch (Carboxylic acid)	
1550	Medium	N-H bend	
1495, 1455	Medium	C=C stretch (Aromatic)	
1250	Medium	C-O stretch (Carboxylic acid)	
740, 700	Strong	C-H bend (Aromatic, monosubstituted)	

Note: Predicted characteristic absorption bands. The broadness of the O-H stretch is indicative of hydrogen bonding.

Table 3: Mass Spectrometry (MS) Data

Parameter	Value
Molecular Formula	C11H13NO4
Molecular Weight	223.23 g/mol
Exact Mass	223.0845 u
Major Fragmentation Peaks (m/z)	223 (M+), 178, 134, 106, 91, 77

Note: The fragmentation pattern is predicted based on the structure. The base peak is likely to be m/z 91, corresponding to the benzyl cation ($[C_7H_7]^+$).

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These protocols are based on standard analytical techniques for small organic molecules.



Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of N-benzyl-DL-aspartic acid in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio. Proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of N-benzyl-DL-aspartic acid (approx. 1-2 mg) with about 100-200 mg of dry KBr powder in an agate mortar and pestle. Grind the mixture to a fine, uniform powder.
- Data Acquisition: Press the KBr mixture into a transparent pellet using a hydraulic press.
 Place the pellet in the sample holder of an FTIR spectrometer. Record the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

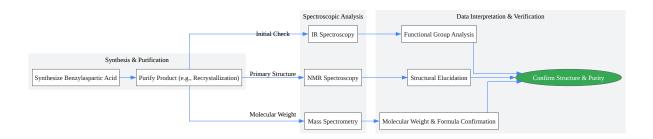
Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
 ionization method. For a relatively non-volatile compound like N-benzyl-DL-aspartic acid,
 Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are
 appropriate techniques. For ESI, dissolve the sample in a suitable solvent (e.g.,
 methanol/water with a small amount of formic acid) and infuse it into the ion source.
- Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For fragmentation analysis (MS/MS), select the molecular ion (M+H)⁺ or (M-H)⁻ and subject it to collision-induced dissociation (CID) to obtain the fragment ion spectrum.



Logical Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized batch of N-benzyl-DL-aspartic acid.



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